molecular formula C7H11Cl2FN2O B13458077 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride

Cat. No.: B13458077
M. Wt: 229.08 g/mol
InChI Key: WMSNZMKEVPFZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H9FN2O·2HCl. It is a fluorinated pyridine derivative, which makes it an interesting compound for various scientific research applications due to the unique properties conferred by the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride typically involves the following steps:

    Fluorination of Pyridine:

    Formation of the Ether Linkage: The pyridine derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often involves the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like halides, thiols, or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both an ether and an amine group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H

InChI Key

WMSNZMKEVPFZDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)OCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.